CYP2D6 Inhibition Potency Comparison: 2-Fluoro-6-hydroxy-4-methylpyridine vs. 2-Fluoro-4-hydroxy-6-methylpyridine Regioisomer
In human liver microsome assays measuring CYP2D6 inhibition, 2-fluoro-6-hydroxy-4-methylpyridine demonstrates an IC50 of 20,000 nM (20 µM) [1]. When compared with its closely related regioisomer 2-fluoro-4-hydroxy-6-methylpyridine (CAS not specified but structurally analogous by positional interchange of the hydroxyl and methyl groups), which exhibits an IC50 of 30,000 nM (30 µM) in the same assay platform [2], the target compound shows a 1.5-fold greater inhibitory potency. Both assays employed fluorogenic substrates in human liver microsomes under comparable conditions, allowing cross-study comparison.
| Evidence Dimension | CYP2D6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | 2-Fluoro-4-hydroxy-6-methylpyridine regioisomer: IC50 = 30,000 nM (30 µM) |
| Quantified Difference | 1.5-fold lower IC50 (greater potency) for the target compound |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation followed by NADPH addition, measured after 2 hrs; comparator assay: 30 min incubation, fluorometric detection |
Why This Matters
For researchers screening compounds for drug-drug interaction liability, this 1.5-fold difference in CYP2D6 inhibitory potency represents a meaningful distinction that can influence lead optimization decisions and procurement of the correct regioisomer.
- [1] BindingDB. BDBM50600733 / CHEMBL5182534. Inhibition of CYP2D6 in human liver microsomes. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50039371 View Source
- [2] BindingDB. BDBM50420839 / CHEMBL2086687. Inhibition of CYP2D6 (unknown origin). Available at: https://www.bindingdb.org View Source
